molecular formula C24H20ClF4N3O3S B2560658 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 451474-91-2

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2560658
CAS No.: 451474-91-2
M. Wt: 541.95
InChI Key: RLRJKCBKRHWHCE-UHFFFAOYSA-N
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Description

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative featuring:

  • A piperazine core substituted with a 3-chlorophenyl group at the 4-position.
  • A sulfonyl bridge linking the piperazine to a fluorinated benzamide moiety.
  • A 4-fluoro substituent on the benzamide ring and an N-linked 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF4N3O3S/c25-18-4-2-6-20(15-18)31-9-11-32(12-10-31)36(34,35)22-13-16(7-8-21(22)26)23(33)30-19-5-1-3-17(14-19)24(27,28)29/h1-8,13-15H,9-12H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJKCBKRHWHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and subsequent coupling with the fluorinated benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Halogenated aromatic rings in the compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Characteristics

The compound features:

  • A sulfonamide moiety, which is known for its antibacterial properties.
  • A trifluoromethyl group that enhances lipophilicity and bioavailability.
  • A piperazine ring that is commonly found in many pharmacologically active compounds.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial activity. The incorporation of the piperazine ring and trifluoromethyl groups can enhance this effect. For instance, studies on similar compounds have indicated their potential as lead compounds against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Compounds with similar structural frameworks have been explored for their anticancer properties. The presence of the trifluoromethyl group has been associated with increased potency against cancer cell lines. In particular, derivatives of triazole and tetrazine have shown promise in preclinical studies as potential anticancer agents .

Neuropharmacological Effects

The piperazine component of the compound is significant for its neuropharmacological effects. Compounds containing piperazine are often investigated for their antidepressant and anxiolytic properties. The structural modifications present in this compound could lead to novel treatments for mood disorders .

Antimalarial Activity

Recent studies have focused on the synthesis of novel sulfonamide derivatives aimed at combating malaria. Compounds similar to the target molecule have been designed to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in malaria parasites . This suggests a potential application of the compound as an antimalarial agent.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study synthesized a series of sulfonamide derivatives to evaluate their biological activity against malaria. The synthesized compounds demonstrated effective inhibition of malaria parasite growth, highlighting the importance of structural modifications such as those found in our target compound .

Case Study 2: Anticancer Activity Assessment

In another study, derivatives of triazole were evaluated for their anticancer properties against various cancer cell lines. The results indicated that modifications similar to those in our compound could enhance cytotoxic activity significantly .

Case Study 3: Neuropharmacological Evaluation

Research exploring piperazine-containing compounds revealed their potential as anxiolytics and antidepressants. The modifications present in our compound may lead to improved efficacy and safety profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Sulfonyl/Carbonyl Benzamides

Table 1: Key Structural and Physicochemical Comparisons
Compound (Abbreviated Name) Core Structure Substituents/Modifications Molecular Weight Key Features Source
Target Compound Benzamide-piperazine-sulfonyl 3-ClPh, 4-F, 3-CF3Ph ~580 (estimated) High electronegativity; sulfonyl bridge enhances stability
2-[Methyl(methylsulfonyl)amino]-N-...benzamide Benzamide-piperazine-sulfonyl Methylsulfonylamino, 3-CF3Ph 596.64 Additional sulfonamide group; higher molecular weight
N-{4-[(4-Methylpiperazin-1-yl)methyl]-...} Benzamide-piperazine-methyl Ethynyl, 4-CH3 415.45 Ethynyl rigidity; methyl linkage reduces steric hindrance
4-Chloro-N-...-3-(pyrrolidin-1-ylsulfonyl)... Benzamide-pyrrolidine-sulfonyl 4-Cl, pyrrolidine ~500 (estimated) Pyrrolidine enhances lipophilicity; dual Cl substituents improve membrane penetration
Example 5 () Piperazine-carbonyl-cyclopentyl 3-CF3Ph, cyclopentyl 536.2 Carbonyl linker; cyclopentyl group may influence conformational flexibility
Key Observations:

Sulfonyl vs. Carbonyl Linkers: The sulfonyl bridge in the target compound (vs. Pyrrolidine-sulfonyl analogs () exhibit lower molecular weights (~500 vs. ~580) but higher lipophilicity due to dual chloro substituents .

Substituent Effects: Trifluoromethyl (CF3): Common in kinase inhibitors (e.g., ’s ATP-competitive assays), the CF3 group in the target compound likely enhances target binding via hydrophobic interactions . Fluorine (F): The 4-fluoro substituent on the benzamide ring may reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C25H26ClF3N4O2SC_{25}H_{26}ClF_3N_4O_2S. Its structure features a piperazine moiety, a sulfonyl group, and multiple aromatic rings, which are known to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the sulfonamide group may enhance binding affinity to target proteins.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that similar benzamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
    • The mechanism often involves induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .
  • Antidepressant Effects :
    • Compounds containing piperazine structures are often investigated for their antidepressant properties due to their ability to modulate serotonin and dopamine pathways. The specific compound may exhibit such effects by acting as a selective serotonin reuptake inhibitor (SSRI) or through other neurochemical pathways.
  • Antimicrobial Properties :
    • Benzamide derivatives have been evaluated for their antimicrobial activities. While specific data on this compound is limited, related compounds have shown promising results against bacterial strains, indicating potential for further exploration in this area .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of benzamide derivatives for their anticancer properties. The lead compound exhibited an IC50 value of 0.48 µM against MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin . Flow cytometry analysis revealed that these compounds triggered apoptosis via increased caspase-3/7 activity.

Case Study 2: Neuropharmacological Assessment

In another investigation, derivatives similar to this compound were tested for their effects on depression-like behaviors in animal models. Results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting potential antidepressant activity .

Data Table: Biological Activity Summary

Activity TypeModelIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.48Apoptosis via caspase activation
AntidepressantForced Swim TestNot specifiedModulation of serotonin/dopamine pathways
AntimicrobialVarious BacteriaNot specifiedInhibition of bacterial growth

Q & A

Q. What statistical methods are recommended for analyzing high-throughput screening data to minimize false positives/negatives?

  • Methodological Answer :
  • Z-Score Normalization : Flag compounds with |Z| > 3 as hits.
  • B-H Correction : Adjust p-values for multiple comparisons in dose-response datasets.
  • Machine Learning : Train random forest models on historical screening data to predict artifacts (e.g., compound aggregation) .

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